molecular formula C16H10N4OS B13137025 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- CAS No. 154371-11-6

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)-

Katalognummer: B13137025
CAS-Nummer: 154371-11-6
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: NXVCSULCYGSMRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a thiazinoquinoxaline core, which is a fusion of thiazine and quinoxaline rings, with a phenylamino substituent at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in refluxing ethanol or another suitable solvent, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-(phenylamino)- stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. The presence of the phenylamino group at the 2-position enhances its potential for substitution reactions, making it a versatile intermediate for the synthesis of various derivatives. Additionally, its unique combination of thiazine and quinoxaline rings contributes to its distinct electronic and steric properties, which are valuable in both research and industrial applications .

Eigenschaften

CAS-Nummer

154371-11-6

Molekularformel

C16H10N4OS

Molekulargewicht

306.3 g/mol

IUPAC-Name

2-anilino-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C16H10N4OS/c21-14-13-15(19-12-9-5-4-8-11(12)18-13)22-16(20-14)17-10-6-2-1-3-7-10/h1-9H,(H,17,20,21)

InChI-Schlüssel

NXVCSULCYGSMRB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.